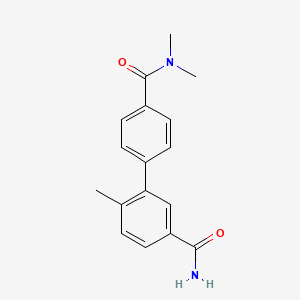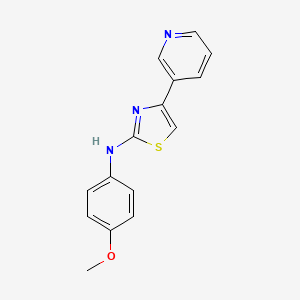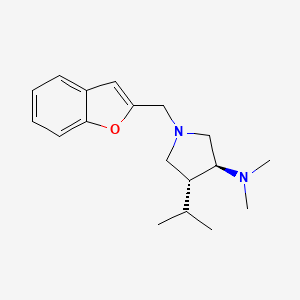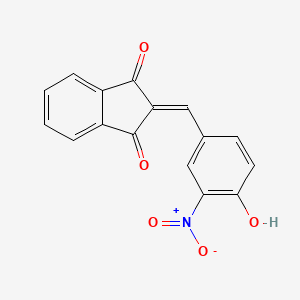
N~4~',N~4~',6-trimethylbiphenyl-3,4'-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl dicarboxamides and similar compounds are of interest due to their unique physical and chemical properties. These compounds are often studied for their applications in materials science, especially in the development of polymers with specific mechanical, thermal, and electrical properties.
Synthesis Analysis
The synthesis of related biphenyl dicarboxamides involves multi-step chemical reactions, starting from specific biphenyl derivatives. For example, Spiliopoulos et al. (1998) synthesized rigid-rod polyamides and polyimides from 4,3‘‘-diamino-2‘,6‘-diphenyl- or di(4-biphenylyl)-p-terphenyl and 4-amino-4‘‘-carboxy-2‘,6‘-diphenyl-p-terphenyl through pyrylium salts (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Molecular Structure Analysis
Characterization techniques such as FT-IR, 1H-NMR, 13C-NMR, UV−vis, X-ray diffraction, and differential scanning calorimetry (DSC) are utilized to analyze the molecular structure of these compounds. These methods provide insights into the amorphous nature of the polymers, their thermal properties, and their solubility in various solvents.
Chemical Reactions and Properties
The chemical reactions involving biphenyl dicarboxamides are crucial for modifying their properties for specific applications. For instance, the synthesis of polyamides from specific biphenyl derivatives shows excellent thermooxidative stability, with no weight loss observed up to temperatures of 379−417 °C in air, indicating their potential for high-temperature applications.
Physical Properties Analysis
The physical properties, such as glass transition temperatures (Tg) and solubility, are significant for the application of these compounds in polymer science. The Tgs of polyamides synthesized from related compounds ranged from 235 to 285 °C, showcasing their robustness and thermal stability.
Chemical Properties Analysis
The chemical properties, including reactivity and solubility in different solvents, are essential for understanding the applications of these compounds. Polyamides derived from related compounds exhibited solubility in polar aprotic solvents and sulfuric acid, highlighting their potential in various chemical processes and applications.
Propiedades
IUPAC Name |
3-[4-(dimethylcarbamoyl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-5-14(16(18)20)10-15(11)12-6-8-13(9-7-12)17(21)19(2)3/h4-10H,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPFYYKMPYREFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)C2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~',N~4~',6-trimethylbiphenyl-3,4'-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl (4aS*,7aR*)-4-(2-pyridinylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5534177.png)

![6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5534186.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-fluoro-2-pyridinyl)-3-pyrrolidinyl]-1-propanesulfonamide hydrochloride](/img/structure/B5534193.png)



![5-[4-(dimethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5534220.png)
![2-(3,4-difluorobenzyl)-8-(2-thienylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5534231.png)
![2-{[(3-hydroxypropyl)amino]carbonyl}benzoic acid](/img/structure/B5534234.png)
![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5534241.png)
![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5534246.png)
![3-bromo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5534263.png)